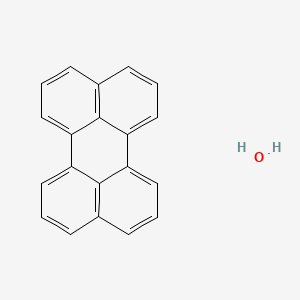

Perylene water

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perylene water is typically synthesized by reacting perylene dianhydride with aliphatic amines. This reaction can be carried out at temperatures ranging from 20 to 60 degrees Celsius using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethylformamide or dimethyl sulfoxide . Another method involves incorporating ionic or non-ionic substituents with multiple polar groups into the bay-region, imide, or ortho-positions of perylenediimides .

Industrial Production Methods: Industrial production of this compound often involves the “Langhals method,” which reacts perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at temperatures between 140 and 180 degrees Celsius, using zinc acetate as a catalyst . This method is known for its reliability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Perylene water undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced by alkali metals to form deeply colored radical anions and dianions . It also participates in photochemical transformations, such as forming molecular photocatalysts for hydrogen evolution reactions in the presence of platinum salts and sunlight .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkali metals for reduction and platinum salts for photochemical transformations . The conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 180 degrees Celsius .

Major Products: The major products formed from these reactions include radical anions, dianions, and molecular photocatalysts .

Wissenschaftliche Forschungsanwendungen

Perylene water has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the development of dyes and pigments . In biology and medicine, it is employed in bioimaging, biosensing, and photodynamic therapy due to its high fluorescence intensity and biocompatibility . Industrially, it is used in the production of organic photoconductors and as a blue-emitting dopant material in organic light-emitting diodes .

Wirkmechanismus

The mechanism of action of perylene water involves its unique optical properties. For instance, in pH probing, perylene diimide-based molecules exhibit changes in color and fluorescence in response to pH variations . In photocatalytic applications, perylene diimide derivatives facilitate charge separation and energy storage due to their long excited-state lifetimes .

Vergleich Mit ähnlichen Verbindungen

Perylene water is often compared with other polycyclic aromatic hydrocarbons like naphthalene and anthracene. Unlike these compounds, this compound has higher fluorescence intensity and better photostability . Similar compounds include perylenemonoimide and other perylenediimide derivatives, which share similar optical properties but differ in their solubility and functionalization .

List of Similar Compounds

- Perylenemonoimide

- Naphthalene

- Anthracene

- Other perylenediimide derivatives

This compound stands out due to its unique combination of high fluorescence intensity, photostability, and biocompatibility, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

195005-89-1 |

|---|---|

Molekularformel |

C20H14O |

Molekulargewicht |

270.3 g/mol |

IUPAC-Name |

perylene;hydrate |

InChI |

InChI=1S/C20H12.H2O/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;/h1-12H;1H2 |

InChI-Schlüssel |

XOEXCUULVHWLKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)

![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)

![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)